Cyclohexanamine, 2-methyl-1-phenyl-

Description

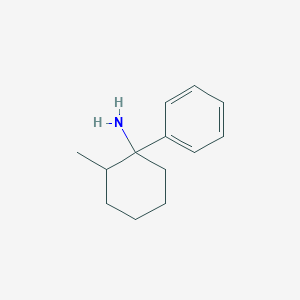

Cyclohexanamine, 2-methyl-1-phenyl- (C₁₃H₁₉N), is a substituted cyclohexanamine derivative featuring a phenyl group at position 1 and a methyl group at position 2 of the cyclohexane ring. The amine (-NH₂) is located at position 1, adjacent to the phenyl substituent. This structural configuration confers unique physicochemical properties, such as altered lipophilicity, steric effects, and electronic characteristics compared to unsubstituted cyclohexanamine.

Properties

CAS No. |

59397-27-2 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-methyl-1-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C13H19N/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10,14H2,1H3 |

InChI Key |

GJLHSJXWJZMQCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine, 2-methyl-1-phenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. The reaction typically proceeds under high pressure and temperature conditions to achieve complete hydrogenation .

Industrial Production Methods: In industrial settings, the compound can be produced by the alkylation of ammonia using cyclohexanol. This method involves the reaction of cyclohexanol with ammonia in the presence of a catalyst to yield cyclohexanamine derivatives .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine, 2-methyl-1-phenyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce more saturated amines.

Scientific Research Applications

Cyclohexanamine, 2-methyl-1-phenyl-, has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanamine, 2-methyl-1-phenyl-, exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Cyclohexanamine (Unsubstituted)

- Structure : C₆H₁₁N; lacks substituents.

- Key Properties :

- Applications : Biocontrol agent in agriculture due to volatile organic compound (VOC) activity .

However, steric hindrance from the methyl group may reduce binding efficiency compared to the unsubstituted analog.

4,4'-Methylenebis(cyclohexanamine) (CAS 1761-71-3)

- Structure : C₁₃H₂₆N₂; dimeric cyclohexanamine linked by a methylene bridge.

- Key Properties :

- Molecular weight: 210.36 g/mol.

- Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .

- Used in polymer production (e.g., epoxy curing agents) .

- Toxicity inferred via read-across from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), suggesting similar hazards due to shared amine functionality .

Comparison: Unlike the dimeric structure of 4,4'-methylenebis(cyclohexanamine), the target compound is monomeric. The phenyl group in 2-methyl-1-phenyl-cyclohexanamine introduces aromaticity, which may enhance UV stability or π-π interactions in materials science applications.

1-Phenylcyclohexylamine Hydrochloride (CAS 1934-71-0)

- Structure : C₁₂H₁₇N·HCl; phenyl group at position 1, hydrochloride salt.

- Key Properties: Enhanced water solubility due to the hydrochloride form. Potential applications in pharmaceuticals (e.g., intermediates for drug synthesis) .

Comparison : The hydrochloride salt form of 1-phenylcyclohexylamine improves solubility but may reduce volatility compared to the free base (2-methyl-1-phenyl-cyclohexanamine). The methyl group in the target compound could increase metabolic stability in biological systems.

Cyclohexanamine, N-(1-ethylhexyl)-2-methyl-5-(1-methylethyl) (CAS 89971-08-4)

- Structure : C₁₈H₃₇N; branched alkyl substituents (ethylhexyl, isopropyl).

- Key Properties :

Comparison : The target compound’s phenyl group provides aromatic interactions absent in this alkyl-substituted analog. The latter’s larger size may limit diffusion through biological membranes compared to 2-methyl-1-phenyl-cyclohexanamine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.